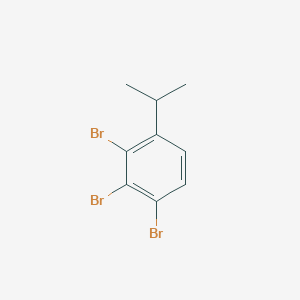
2-(Chloromethylidene)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a chloromethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-1,3-dioxolane typically involves the reaction of formaldehyde with chloroacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethylidene)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include dioxolane oxides or carboxylic acids.
Reduction: Products include dioxolane alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-(Chloromethylidene)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethylidene group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A parent compound with a similar ring structure but without the chloromethylidene substituent.
2-(Bromomethylidene)-1,3-dioxolane: Similar structure with a bromine atom instead of chlorine.
2-(Hydroxymethylidene)-1,3-dioxolane: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
2-(Chloromethylidene)-1,3-dioxolane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the chloromethylidene functionality is required.
Propriétés
Numéro CAS |
4362-41-8 |
|---|---|
Formule moléculaire |
C4H5ClO2 |
Poids moléculaire |
120.53 g/mol |
Nom IUPAC |
2-(chloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H5ClO2/c5-3-4-6-1-2-7-4/h3H,1-2H2 |
Clé InChI |
RBVAEWBJXKQLIM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=CCl)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


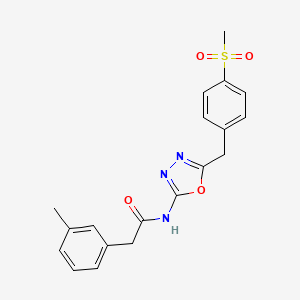

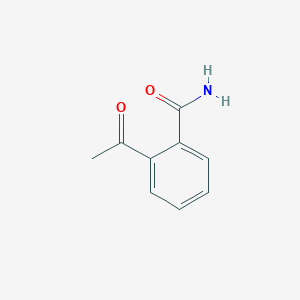

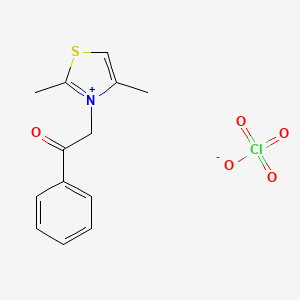
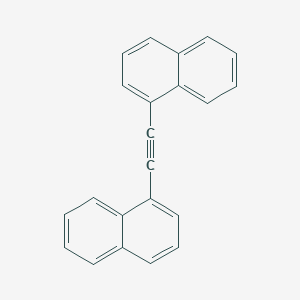
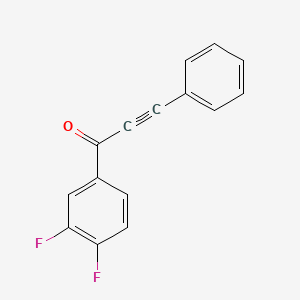

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
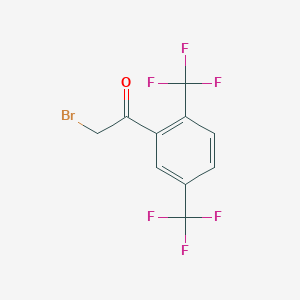
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
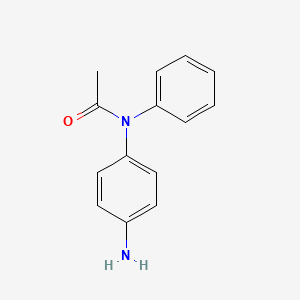
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
